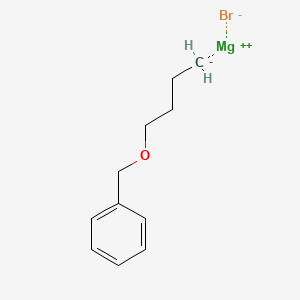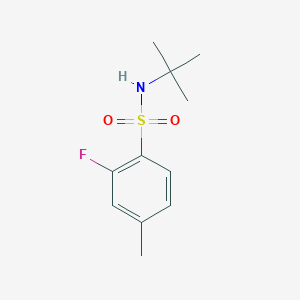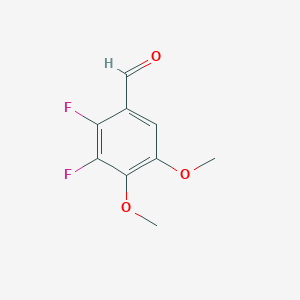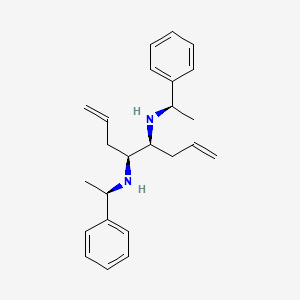
N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine, also known as BPEOD, is an organic compound consisting of two aromatic rings linked by an aliphatic chain. It has been used in many scientific research applications, including in pharmaceuticals, biochemistry, and organic synthesis. BPEOD has a unique structure and properties, making it an ideal compound for a variety of research purposes.
Applications De Recherche Scientifique
N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has been used in a variety of scientific research applications. In pharmaceuticals, it has been used as a substrate in the synthesis of a variety of drugs, including anti-cancer agents. In biochemistry, it has been used in the synthesis of a variety of compounds, including those involved in metabolic pathways. In organic synthesis, N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has been used as a starting material in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is not entirely understood. However, it is believed to act as a substrate in a variety of biochemical and physiological processes. In particular, it has been shown to be involved in the synthesis of various metabolic pathways, including those involved in the metabolism of fatty acids and amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine are not fully understood. However, studies have shown that it can act as a substrate in the synthesis of various metabolic pathways, including those involved in the metabolism of fatty acids and amino acids. In addition, N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a unique structure and properties that make it suitable for a variety of research purposes. However, it also has several limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its reactivity can be unpredictable, making it difficult to control the reaction conditions.
Orientations Futures
There are a number of potential future directions for research involving N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine. For example, further research could be conducted to better understand its mechanism of action and to identify potential therapeutic applications. In addition, research could be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, research could be conducted to explore its potential uses in other scientific research applications, such as in organic synthesis and in the synthesis of drugs.
Méthodes De Synthèse
The synthesis of N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is relatively simple and can be accomplished using a variety of methods. One common method is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide. The reaction is typically carried out in an aqueous solution of sodium hydroxide, which acts as a catalyst. The resulting product is a mixture of the desired N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine and side products, which can be separated using column chromatography.
Propriétés
IUPAC Name |
(4S,5S)-4-N,5-N-bis[(1R)-1-phenylethyl]octa-1,7-diene-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-5-13-23(25-19(3)21-15-9-7-10-16-21)24(14-6-2)26-20(4)22-17-11-8-12-18-22/h5-12,15-20,23-26H,1-2,13-14H2,3-4H3/t19-,20-,23+,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFBNIGZKFWRG-CHOVIJNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC=C)C(CC=C)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](CC=C)[C@H](CC=C)N[C@H](C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
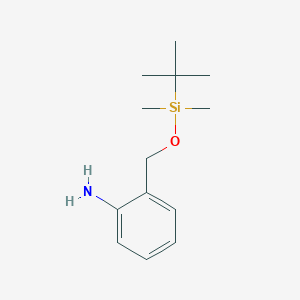
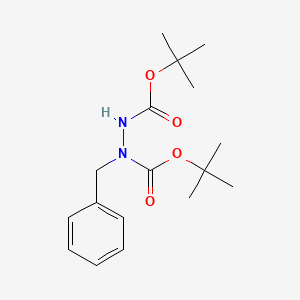
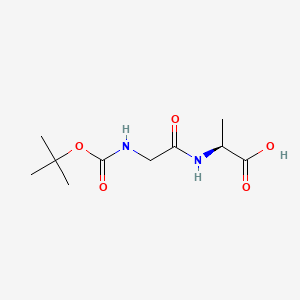

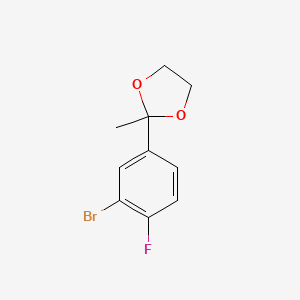
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

